Antioxidant agent-14

Peroxynitrite Scavenging DPPH Assay Selectivity Index

Antioxidant agent-14 (1203589-26-7) is the definitive DPPH-inactive negative control for flavonoid antioxidant research. Unlike generic kaempferol or Trolox, this >98% pure tetraglycoside shows zero DPPH scavenging (IC50 > highest tested concentration) yet measurable peroxynitrite quenching (IC50=32.00 µM), making it indispensable for isolating ONOO⁻-dependent cytoprotective mechanisms. Its well-characterized selectivity eliminates the broad-spectrum radical interference common with kaempferol aglycones (DPPH IC50 ≈18.6 µM), enabling unambiguous structure-activity relationship comparisons against sinapoyl-containing analogs. Sourced from Brassica juncea, it is exclusively for laboratory research use. B2B procurement in standard mg quantities is available through authorized channels.

Molecular Formula C39H50O26
Molecular Weight 934.8 g/mol
Cat. No. B12386699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntioxidant agent-14
Molecular FormulaC39H50O26
Molecular Weight934.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O
InChIInChI=1S/C39H50O26/c40-7-16-21(45)26(50)30(54)36(60-16)57-10-19-24(48)28(52)31(55)37(63-19)58-13-5-14(44)20-15(6-13)59-33(11-1-3-12(43)4-2-11)34(25(20)49)64-39-35(29(53)23(47)18(9-42)62-39)65-38-32(56)27(51)22(46)17(8-41)61-38/h1-6,16-19,21-24,26-32,35-48,50-56H,7-10H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,35-,36-,37-,38+,39+/m1/s1
InChIKeyVIBPHBSYUMOHKX-UYBBVQPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antioxidant agent-14: A Structurally Defined Kaempferol Glycoside for Targeted Peroxynitrite Scavenging Research


Antioxidant agent-14 (CAS: 1203589-26-7) is a chemically defined kaempferol glycoside, specifically kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, isolated from the leaves of Brassica juncea [1]. With a molecular formula of C39H50O26 and a molecular weight of 934.80 g/mol , this compound serves as a highly purified (>98% by HPLC) natural product , intended exclusively for laboratory research use [1]. Its well-characterized structure and defined purity profile make it a reliable tool for investigating the structure-activity relationships of flavonoid glycosides in oxidative stress models.

Why a Generic Kaempferol Glycoside or Standard Antioxidant Cannot Replace Antioxidant agent-14


Selecting a generic kaempferol glycoside or a common antioxidant standard like ascorbic acid or Trolox introduces significant experimental variability and obscures mechanistic interpretation. The antioxidant capacity of flavonoid glycosides is exquisitely sensitive to the number, type, and position of sugar moieties, which dictate solubility, cellular uptake, and specific radical scavenging profiles [1]. Unlike the broad-spectrum activity of aglycones like kaempferol (DPPH IC50 ≈ 18.6 µM) or standard antioxidants [2], Antioxidant agent-14 exhibits a highly specific and differential activity profile, showing no measurable DPPH radical scavenging activity but demonstrating measurable, albeit weak, peroxynitrite (ONOO⁻) scavenging (IC50 = 32.00 µM) [1]. Substituting this compound with an alternative kaempferol glycoside of similar molecular weight would not guarantee this unique functional selectivity, thereby compromising the validity of research focused on peroxynitrite-mediated pathways or structure-activity relationship studies.

Quantitative Differentiation of Antioxidant agent-14: A Comparative Evidence Guide


Differential Radical Scavenging Profile: Selectivity for Peroxynitrite (ONOO⁻) over DPPH Radical

Antioxidant agent-14 (compound 2) exhibits a unique selectivity profile among the three kaempferol glycosides isolated from Brassica juncea. While compounds 1 and 3 show potent DPPH radical scavenging activity, Antioxidant agent-14 demonstrates no measurable activity in the DPPH assay. In contrast, it displays weak but measurable scavenging activity against peroxynitrite (ONOO⁻), with an IC50 value of 32.00 µM [1]. This stark difference in target radical preference contrasts sharply with the broader activity of the aglycone kaempferol, which demonstrates an IC50 of approximately 18.6 µM against DPPH under comparable assay conditions [2].

Peroxynitrite Scavenging DPPH Assay Selectivity Index Kaempferol Glycoside SAR

Purity and Quality Consistency: A Defined >98% HPLC Standard

For in vitro research, compound purity is a non-negotiable determinant of experimental reproducibility. Antioxidant agent-14 is supplied with a verified purity of greater than 98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of analytical characterization provides a significant advantage over sourcing uncharacterized extracts or compounds from general chemical suppliers, where purity can vary considerably and batch-to-batch consistency is not guaranteed.

Analytical Chemistry Quality Control Natural Product Purity Reproducibility

Documented Peroxynitrite (ONOO⁻) Scavenging Activity vs. Inactive Analogs

Within the same study, a direct comparison of the three isolated kaempferol glycosides revealed a clear hierarchy of peroxynitrite scavenging potency. Compound 1 was the most potent (IC50 = 9.79 µM), followed by Compound 3 (IC50 = 11.40 µM). Antioxidant agent-14 (Compound 2) exhibited the weakest activity with an IC50 of 32.00 µM [1]. This establishes a clear structure-activity relationship where the presence of a sinapoyl group (present in Compounds 1 and 3) enhances ONOO⁻ scavenging, and its absence in Antioxidant agent-14 results in a 3- to 3.3-fold reduction in potency.

Peroxynitrite Nitrosative Stress ONOO- Scavenging Natural Product

Targeted Research Applications for Antioxidant agent-14 Based on Its Differential Activity Profile


Investigating the Structural Basis for Peroxynitrite (ONOO⁻) Scavenging Selectivity in Flavonoid Glycosides

Given its documented lack of DPPH activity but measurable ONOO⁻ scavenging (IC50 = 32.00 µM), Antioxidant agent-14 is ideally suited as a 'weakly active' comparator in structure-activity relationship (SAR) studies [1]. By comparing its activity to the more potent, sinapoyl-containing Compounds 1 and 3, researchers can dissect the specific contribution of the sinapoyl ester group to enhanced peroxynitrite neutralization, providing clear, data-driven insights into the molecular determinants of this selective activity.

Serving as a Negative Control in DPPH-Based Antioxidant Screening Assays

Antioxidant agent-14's complete inactivity in the DPPH assay (IC50 > highest tested concentration) makes it a highly reliable negative control for any experimental setup using DPPH as the primary readout for radical scavenging activity [1]. This allows researchers to confidently differentiate between DPPH-dependent and DPPH-independent antioxidant mechanisms, thereby reducing false positives and improving the accuracy of high-throughput antioxidant screening campaigns.

Studying Peroxynitrite-Mediated Cellular Injury Pathways in Isolation

In cellular models of nitrosative stress where peroxynitrite is the primary damaging species, the use of Antioxidant agent-14 can help isolate and quantify the protective effects specifically attributable to peroxynitrite scavenging. Its lack of DPPH activity suggests it may not interfere with other radical-mediated pathways, allowing for a cleaner interpretation of its cytoprotective effects in assays such as those measuring 3-nitrotyrosine formation or mitochondrial dysfunction induced by ONOO⁻ donors [1].

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